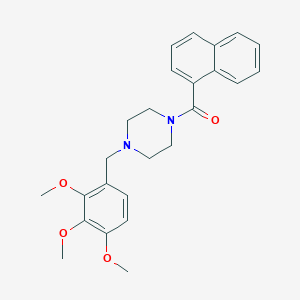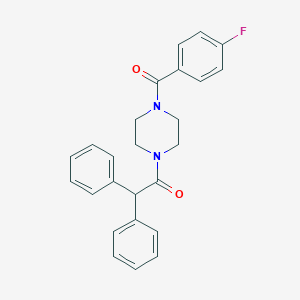
1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine, commonly known as NAP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various medical fields.
作用機序
The mechanism of action of NAP is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. NAP has been shown to interact with the serotonin and dopamine receptors, as well as the sigma-1 receptor, which is involved in the regulation of cellular stress responses and neuroprotection. NAP also modulates the activity of various enzymes and transcription factors involved in cell proliferation and survival.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as matrix metalloproteinases and cyclooxygenase-2. NAP has also been shown to increase the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, NAP has been shown to have antioxidant and anti-inflammatory effects, which can potentially protect against oxidative stress and inflammation-related diseases.
実験室実験の利点と制限
NAP has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis and scalability. However, there are also some limitations to using NAP in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on NAP, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the evaluation of its potential therapeutic applications in various medical fields. Additionally, further studies are needed to fully understand the potential side effects of NAP and its toxicity profile. Overall, NAP has significant potential as a therapeutic agent and warrants further investigation.
合成法
NAP can be synthesized using a multi-step process that involves the reaction of 1-naphthoyl chloride with 2,3,4-trimethoxybenzylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and crystallization. This method has been optimized to produce high yields of NAP with high purity and can be easily scaled up for large-scale production.
科学的研究の応用
NAP has been extensively studied for its potential therapeutic applications in various medical fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, NAP has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative disease research, NAP has been shown to have neuroprotective effects and can potentially be used to treat Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In inflammation research, NAP has been shown to have anti-inflammatory effects and can potentially be used to treat inflammatory bowel disease and rheumatoid arthritis.
特性
製品名 |
1-(1-Naphthoyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
|---|---|
分子式 |
C25H28N2O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
naphthalen-1-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H28N2O4/c1-29-22-12-11-19(23(30-2)24(22)31-3)17-26-13-15-27(16-14-26)25(28)21-10-6-8-18-7-4-5-9-20(18)21/h4-12H,13-17H2,1-3H3 |
InChIキー |
ANGHRGCFPZXVOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC |
正規SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)







![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)